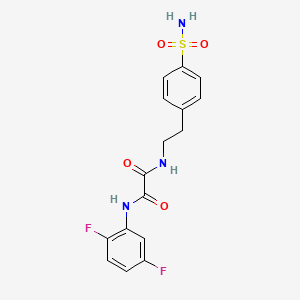

N1-(2,5-difluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

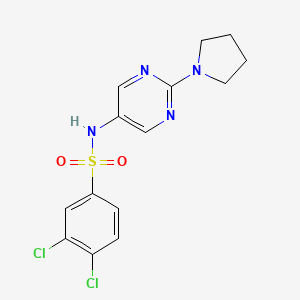

The compound "N1-(2,5-difluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with difluorophenyl and sulfonamide groups, which are structural motifs that could be present in the compound of interest. For instance, paper describes the synthesis of sulfonamide derivatives with difluorophenoxy groups and their biological activity, while paper discusses novel polyfluoro substituted pyrazoline type sulfonamides with inhibitory activities against certain enzymes.

Synthesis Analysis

The synthesis of related compounds involves the reaction of amines with sulfonyl chlorides, as mentioned in paper . Although the exact synthesis of "N1-(2,5-difluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide" is not detailed, it is likely that a similar synthetic route could be employed, involving the coupling of a difluorophenyl compound with a sulfonamide group through an oxalamide linker.

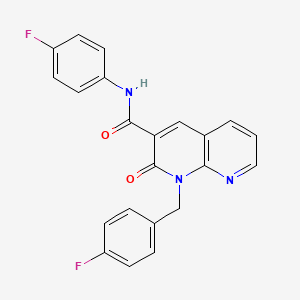

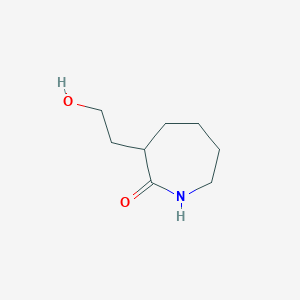

Molecular Structure Analysis

The molecular structure of compounds similar to the one of interest has been elucidated using various NMR techniques, as seen in paper . The presence of fluorine atoms affects the chemical shifts and splitting patterns in the NMR spectra, which would also be expected for the compound . The exact molecular structure, including the stereochemistry and conformation, would need to be determined using similar spectroscopic methods.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

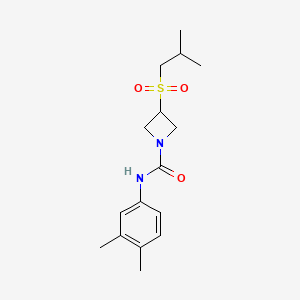

The physical and chemical properties of "N1-(2,5-difluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide" can be inferred from the properties of similar compounds described in the papers. For example, the presence of fluorine atoms is likely to influence the lipophilicity and electronic properties of the molecule . The sulfonamide group could contribute to the compound's solubility in water and its potential for forming hydrogen bonds, which could affect its biological activity . The exact properties would need to be determined experimentally.

科学的研究の応用

Synthesis and Chemical Properties

Synthesis Methods : A novel synthetic approach has been developed for the preparation of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could potentially include derivatives similar to N1-(2,5-difluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide. This method is operationally simple and high yielding, providing a useful formula for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Catalytic Applications : N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (a related compound) was found to be an effective ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes, highlighting potential catalytic applications of similar oxalamide compounds (Chen et al., 2023).

Material Science and Coordination Chemistry

Supramolecular Assemblies : N,N'-diaryloxalamides can form supramolecular assemblies through hydrogen bonding and steric effects. Such compounds have been shown to assemble into polymeric tapes and form complexes with various structural features, indicating potential for material science applications (Piotrkowska et al., 2007).

Coordination Polymers : Novel coordination polymers have been synthesized using dissymmetrical oxamidate ligands, showing potential in the construction of metal-organic networks. These polymers feature intricate structures and may exhibit interesting magnetic properties (Liu et al., 2010).

Novel Compound Synthesis

Quinazolin-4-ones Synthesis : A methodology for synthesizing 2-carboxanilido-3-arylquinazolin-4-ones using N1-(2-carboxyphenyl)-N2-(aryl)oxalamides has been developed, offering a simple and efficient approach for creating structurally diverse products (Mamedov et al., 2019).

Nickel(II) Coordination Polymers : Research has shown the synthesis of Nickel(II) coordination polymers using bis-pyridyl-bis-amide and angular dicarboxylate ligands, which could include compounds similar to N1-(2,5-difluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide. These polymers demonstrate various structural types and potential for iodine adsorption applications (Lee et al., 2022).

特性

IUPAC Name |

N'-(2,5-difluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N3O4S/c17-11-3-6-13(18)14(9-11)21-16(23)15(22)20-8-7-10-1-4-12(5-2-10)26(19,24)25/h1-6,9H,7-8H2,(H,20,22)(H,21,23)(H2,19,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKOYMPWYBRLHKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,5-difluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[(2S,3R)-2-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]oxolan-3-yl]carbamate](/img/structure/B2501912.png)

![3-Azabicyclo[4.2.0]octan-2-one](/img/structure/B2501913.png)

![7-Bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B2501915.png)

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2501918.png)

![2-(3-Methoxycarbonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2501920.png)

![3-Methyl-8-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2501924.png)

![2-((5H-pyrimido[5,4-b]indol-4-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2501925.png)

![2-((1-(3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid](/img/structure/B2501931.png)